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Compound of Interest

1-(Pyridin-3-yl)ethanamine
dihydrochloride

Cat. No.: B1370924

Compound Name:

An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-3-yl)ethanamine
Dihydrochloride

Foreword: The Strategic Value of a Chiral Pyridyl
Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building
blocks is paramount to the success of any drug discovery campaign. Among the vast arsenal of
available synthons, chiral amines incorporating heterocyclic systems hold a place of distinction.
1-(Pyridin-3-yl)ethanamine, and specifically its dihydrochloride salt, represents a cornerstone of
this class. Its structure marries a key pharmacophoric element—the pyridine ring, a common
feature in FDA-approved drugs—uwith a chiral ethylamine sidechain, providing a versatile
anchor for stereospecific interactions and further molecular elaboration.[1] This guide is
designed for researchers, scientists, and drug development professionals, offering a deep dive
into the core chemical properties, characterization, and strategic applications of this high-value
intermediate. The narrative moves beyond a simple recitation of data, aiming instead to provide
causal insights into its behavior and utility in a research setting.

Core Molecular Identity and Physicochemical
Landscape
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A precise understanding of a compound's fundamental properties is the bedrock of its effective

application. 1-(Pyridin-3-yl)ethanamine dihydrochloride is a stable, crystalline solid,

facilitating its handling, storage, and accurate measurement in synthetic protocols.

Molecular ldentifiers:

enantiomer dihydrochloride)[2][3]

Molecular Formula: C7H12Cl2N2[3][4][5]

Canonical SMILES: CC(C1=CN=CC=C1)N.CI.CI[4]

Table 1: Physicochemical and Computed Properties

IUPAC Name: 1-(pyridin-3-yl)ethan-1-amine dihydrochloride

CAS Number: 1159823-02-5 (for the racemate dihydrochloride); 40154-84-5 (for the (S)-

Property Value Source(s)
Molecular Weight 195.09 g/mol [31141[5]
Appearance Off-white to light yellow solid [2]

Melting Point 191-193 °C ((S)-enantiomer) [2]

Sealed in a dry environment at
Storage Conditions room temperature, often under

an inert atmosphere.

[21315]

Topological Polar Surface Area

(TPSA) 38.91 A2 [4]
logP (Computed) 1.94 [4]
Hydrogen Bond Acceptors 2 (Pyridyl N, Amino N) [4]
Hydrogen Bond Donors 1 (Amino group) [4]
Rotatable Bonds 1 [4]
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The dihydrochloride salt form is crucial for its stability and handling characteristics. The
protonation of both the basic pyridyl nitrogen and the primary amine enhances thermal stability
and typically renders the compound as a non-volatile solid. The computed properties, such as a
low rotatable bond count and a TPSA value under 40 A2, suggest favorable characteristics for
bioavailability, aligning with its utility in drug design.

Analytical Characterization: A Validating Workflow

Confirming the identity and purity of 1-(Pyridin-3-yl)ethanamine dihydrochloride is a critical
first step in any experimental protocol. A multi-technique approach ensures a comprehensive
and self-validating analysis.
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Caption: Standard analytical workflow for identity and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For the dihydrochloride
salt dissolved in D20, one would anticipate the following characteristic signals:

e H NMR:

o Pyridyl Protons: Four distinct signals in the aromatic region (typically & 8.0-9.0 ppm),
shifted downfield due to the protonation of the pyridine ring. The splitting patterns
(doublets, triplets, or doublet of doublets) would be consistent with a 3-substituted
pyridine.

o Methine Proton (-CH): A quartet adjacent to the methyl group and the amino group, likely
around 6 4.5-5.0 ppm.

o Methyl Protons (-CHs): A doublet coupled to the methine proton, expected around & 1.7-
2.0 ppm.

e 13C NMR:
o Pyridyl Carbons: Five signals in the aromatic region (6 120-150 ppm).
o Methine Carbon (-CH): A signal around & 50-55 ppm.

o Methyl Carbon (-CHs): A signal in the aliphatic region, typically & 18-22 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is ideal for this compound. The analysis
would reveal the mass of the free base (the protonated molecule, [M+H]*), not the
dihydrochloride salt itself.

o Expected [M+H]*: 123.09 (for C7H11N2%)[6]

e High-Resolution MS (HRMS): Would be used to confirm the elemental composition to within
a few parts per million, providing definitive evidence of the chemical formula.
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Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

e N-H Stretch: Broad absorption bands in the 2400-3200 cm~* region are characteristic of the
ammonium salt (-NHs*).

e C-N Stretch: Signals around 1000-1250 cm~1.

e Aromatic C=C and C=N Stretches: Sharp peaks in the 1400-1600 cm~1 region.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(Pyridin-3-yl)ethanamine dihydrochloride stems from the
predictable reactivity of its primary amine and the electronic nature of the pyridine ring.

Acid-Base Properties

The molecule possesses two basic centers: the aliphatic primary amine and the pyridine
nitrogen. In the dihydrochloride salt, both are protonated. The approximate pKa values for the
conjugate acids are:

e Pyridinium ion: ~5.0-5.5
o Alkylammonium ion (-NHs*): ~9.0-9.5

This differential basicity is exploitable. Careful addition of one equivalent of a base will
selectively deprotonate the more acidic pyridinium ion, while the amine remains protonated.
This allows for reactions to be performed on the neutral pyridine ring while protecting the
amine, or vice versa.

Reactions at the Amino Group

The primary amine is a versatile nucleophile, serving as a handle for a wide array of chemical
transformations. This is the most common site for derivatization in drug discovery.
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Caption: Common synthetic routes utilizing the primary amine.

e Protocol: N-Acylation to form an Amide

o

Salt Neutralization: Suspend 1-(Pyridin-3-yl)ethanamine dihydrochloride (1.0 eq) in a
suitable aprotic solvent (e.g., Dichloromethane or THF).

o Add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 2.2 eq) and stir until the solid
dissolves, indicating the formation of the free base.

o Cool the reaction mixture to 0 °C in an ice bath. This mitigates exothermic reactions with
highly reactive acylating agents.

o Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq).

o Allow the reaction to warm to room temperature and stir until completion (monitor by TLC
or LC-MS).

o Work-up: Quench the reaction with water or saturated NaHCOs solution. Extract the
product with an organic solvent, dry over Na=SOa, and purify by column chromatography
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or recrystallization.

Role in Drug Designh and Medicinal Chemistry

The 3-pyridyl moiety is not merely a passive scaffold; it is an active pharmacophoric element.
Its nitrogen atom is a potent hydrogen bond acceptor, crucial for anchoring ligands into the
active sites of biological targets like kinases.[7][8] The ethylamine sidechain provides a
stereospecific exit vector, allowing chemists to probe different regions of a binding pocket to

enhance potency and selectivity.

Numerous compounds incorporating this scaffold have been investigated as potent inhibitors
for a range of therapeutic targets.[9][10] For example, derivatives have shown promise as
Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a target of significant interest in oncology.[7]

Click to download full resolution via product page

Caption: Pharmacophoric role in enzyme active site binding.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.
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GHS Hazard Information:

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[2][11]

 Signal Word: Warning[2]
Precautionary Measures:

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety
glasses with side shields, and a lab coat.[11][12]

o Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or
smoke in the work area.[11][12]

o Storage: Keep the container tightly closed and store in a cool, dry place away from
incompatible materials such as strong oxidizing agents.[2][11] The compound is hygroscopic
and should be protected from moisture.[11]

Conclusion

1-(Pyridin-3-yl)ethanamine dihydrochloride is more than a simple chemical reagent; it is a
strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties,
predictable reactivity, and inherent pharmacophoric value make it a highly reliable and versatile
building block. This guide has provided a comprehensive framework for its characterization,
handling, and synthetic application, grounded in the principles of causality and self-validating
protocols. A thorough understanding of these core attributes empowers researchers to leverage
this scaffold to its full potential in the rational design of novel, biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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